molecular formula C18H19N3OS B5966269 N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methylacetamide

N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methylacetamide

Cat. No.: B5966269
M. Wt: 325.4 g/mol
InChI Key: RVZKKXIICVTQBJ-UHFFFAOYSA-N
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Description

N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methylacetamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a cyano group, and a dimethylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methylacetamide typically involves the reaction of benzylamine with 3-cyano-4,6-dimethyl-2-chloropyridine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of solvents and reagents can make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the dimethylpyridinyl moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(2,6-dimethylphenoxy)-N-methylacetamide
  • N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl]phenyl]acetamide

Uniqueness

N-benzyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-benzyl-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-13-9-14(2)20-18(16(13)10-19)23-12-17(22)21(3)11-15-7-5-4-6-8-15/h4-9H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZKKXIICVTQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)N(C)CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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